Cas no 1889255-02-0 (3-(oxan-2-yl)-1,2-oxazol-5-amine)

3-(Oxan-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole ring substituted with an oxane (tetrahydropyran) group at the 3-position and an amine functionality at the 5-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry. The oxane moiety enhances solubility and stability, while the amine group offers a handle for further functionalization, such as amide formation or nucleophilic substitution. Its balanced lipophilicity and electronic properties make it suitable for applications in drug discovery, particularly in the development of bioactive molecules targeting heterocyclic scaffolds. The compound’s well-defined synthetic route ensures consistent purity and scalability.
3-(oxan-2-yl)-1,2-oxazol-5-amine structure
1889255-02-0 structure
Product name:3-(oxan-2-yl)-1,2-oxazol-5-amine
CAS No:1889255-02-0
MF:C8H12N2O2
MW:168.193081855774
CID:6007814
PubChem ID:115013400

3-(oxan-2-yl)-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(oxan-2-yl)-1,2-oxazol-5-amine
    • EN300-1819895
    • 3-(Tetrahydro-2H-pyran-2-yl)isoxazol-5-amine
    • 5-Amino-3-(2-tetrahydropyranyl)isoxazole
    • SY280482
    • MFCD33022524
    • 1889255-02-0
    • Inchi: 1S/C8H12N2O2/c9-8-5-6(10-12-8)7-3-1-2-4-11-7/h5,7H,1-4,9H2
    • InChI Key: RXZWSKPTYFDXGN-UHFFFAOYSA-N
    • SMILES: O1CCCCC1C1C=C(N)ON=1

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 61.3Ų

3-(oxan-2-yl)-1,2-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1819895-0.25g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
0.25g
$774.0 2023-09-19
Enamine
EN300-1819895-0.5g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
0.5g
$809.0 2023-09-19
Enamine
EN300-1819895-5g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
5g
$2443.0 2023-09-19
Enamine
EN300-1819895-1.0g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
1g
$1100.0 2023-05-27
Enamine
EN300-1819895-0.05g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
0.05g
$707.0 2023-09-19
Enamine
EN300-1819895-10.0g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
10g
$4729.0 2023-05-27
Enamine
EN300-1819895-1g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
1g
$842.0 2023-09-19
Enamine
EN300-1819895-10g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
10g
$3622.0 2023-09-19
Enamine
EN300-1819895-5.0g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
5g
$3189.0 2023-05-27
Enamine
EN300-1819895-2.5g
3-(oxan-2-yl)-1,2-oxazol-5-amine
1889255-02-0
2.5g
$1650.0 2023-09-19

3-(oxan-2-yl)-1,2-oxazol-5-amine Related Literature

Additional information on 3-(oxan-2-yl)-1,2-oxazol-5-amine

Introduction to 3-(Oxan-2-yl)-1,2-oxazol-5-amine (CAS No. 1889255-02-0)

3-(Oxan-2-yl)-1,2-oxazol-5-amine, also known by its CAS number 1889255-02-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-(Oxan-2-yl)-1,2-oxazol-5-amine makes it an intriguing candidate for further investigation and development.

The chemical structure of 3-(Oxan-2-yl)-1,2-oxazol-5-amine features a five-membered oxazole ring with an amine group at the 5-position and a tetrahydrofuran (oxane) substituent at the 3-position. This combination of functional groups imparts specific chemical properties that are crucial for its biological activity. The oxazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. The tetrahydrofuran substituent adds flexibility and hydrophobicity, potentially influencing the compound's pharmacokinetic properties.

Recent studies have explored the potential therapeutic applications of 3-(Oxan-2-yl)-1,2-oxazol-5-amine. One notable area of research is its activity as a modulator of ion channels. Ion channels play a critical role in various physiological processes, including neurotransmission, muscle contraction, and ion homeostasis. Compounds that can selectively modulate these channels have the potential to treat a wide range of disorders, such as neurological diseases, cardiovascular conditions, and pain syndromes.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 3-(Oxan-2-yl)-1,2-oxazol-5-amine on potassium channels. The results showed that this compound exhibited potent and selective inhibition of specific potassium channel subtypes, suggesting its potential as a therapeutic agent for conditions characterized by hyperexcitability or abnormal ion channel function. The study also highlighted the importance of the tetrahydrofuran substituent in conferring selectivity and potency.

Beyond ion channel modulation, 3-(Oxan-2-yl)-1,2-oxazol-5-amine has been evaluated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, asthma, and inflammatory bowel disease. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 3-(Oxan-2-yl)-1,2-oxazol-5-amine exhibited significant anti-inflammatory activity in both in vitro and in vivo models. The compound was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in experimental settings.

The pharmacokinetic profile of 3-(Oxan-2-yl)-1,2-oxazol-5-amine is another important aspect that has been studied. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential and safety. Preliminary data suggest that 3-(Oxan-2-yl)-1,2-oaxzol-5-amnine has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. These characteristics make it a promising candidate for further preclinical and clinical development.

In addition to its potential therapeutic applications, 3-(Oxan-2-y)-1,-oxazol--amine has also been explored as a tool compound in academic research. Its unique structure and biological activities make it valuable for studying the mechanisms underlying various physiological processes and diseases. Researchers have used this compound to probe ion channel function and to investigate signaling pathways involved in inflammation.

The synthesis of 3-(Oxan--y)--,-ozazo--amine has been optimized to ensure high yields and purity. Various synthetic routes have been developed, each with its own advantages in terms of efficiency and scalability. One common approach involves the reaction of an appropriate oxazole precursor with a tetrahydrofuran derivative under controlled conditions. The resulting product can be further purified using techniques such as column chromatography or recrystallization.

In conclusion, 3-(Oxan--y)--,-ozazo--amine (CAS No. 1889--0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for further research and development in areas such as ion channel modulation and anti-inflammatory therapy. As more studies are conducted to elucidate its mechanisms of action and optimize its pharmacological properties, this compound may pave the way for new treatments for various diseases.

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